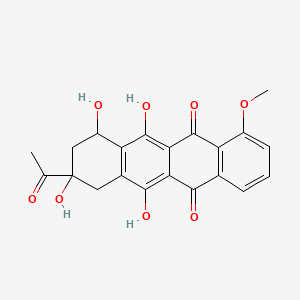

Daunomycinone

描述

属性

IUPAC Name |

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-55-8 | |

| Record name | Daunomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Elucidation and Confirmation of Daunomycinone's Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal methodologies and data that led to the elucidation and confirmation of the chemical structure of daunomycinone, the aglycone of the potent anthracycline antibiotic, daunorubicin (B1662515). The determination of this complex tetracyclic structure was a significant achievement in natural product chemistry, paving the way for the development of related anticancer agents.

Introduction

This compound is the aglycon core of daunorubicin, a chemotherapeutic agent first isolated from Streptomyces peucetius. The structural elucidation of this compound was a multi-faceted process that relied on a combination of classical chemical degradation techniques, spectroscopic analysis, and ultimately, confirmation through total synthesis and X-ray crystallography. This guide will detail the key experimental approaches and present the foundational data that established its definitive structure.

Isolation and Initial Characterization

The initial step in the structure elucidation of this compound involved its isolation from the parent compound, daunorubicin. This was typically achieved through acid-catalyzed hydrolysis to cleave the glycosidic bond connecting the aglycone to its daunosamine (B1196630) sugar moiety.

Experimental Protocol: Acid Hydrolysis of Daunorubicin

Objective: To cleave the glycosidic linkage in daunorubicin to isolate the aglycone, this compound.

Materials:

-

Daunorubicin hydrochloride

-

0.1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Glassware (flasks, beakers, etc.)

Procedure:

-

A solution of daunorubicin hydrochloride in 0.1 N HCl is heated at reflux for a specified period (e.g., 1-2 hours).

-

The reaction mixture is cooled to room temperature.

-

The acidic solution is extracted multiple times with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification is typically achieved through recrystallization or column chromatography.

Spectroscopic Analysis

Spectroscopic techniques were instrumental in piecing together the structural fragments of this compound. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provided a detailed picture of the functional groups and their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the key functional groups present in the this compound molecule. The presence of hydroxyl, carbonyl (both quinone and ketone), and aromatic functionalities was confirmed by characteristic absorption bands.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 (broad) | O-H stretching (phenolic and alcoholic) |

| ~2920 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (acetyl ketone) |

| ~1620 | C=O stretching (quinone) |

| ~1580 | C=C stretching (aromatic ring) |

| ~1285 | C-O stretching (aryl ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework of this compound. While obtaining a complete, assigned NMR dataset for isolated this compound from early literature is challenging, data from its glycoside, daunorubicin, serves as a reliable reference for the aglycone portion. The following tables are based on data for daunorubicin, with assignments corresponding to the this compound moiety.

Table 2: Representative ¹H NMR Chemical Shifts for the this compound Moiety (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~7.88 | d |

| H-2 | ~7.86 | t |

| H-3 | ~7.63 | d |

| 4-OCH₃ | ~3.98 | s |

| H-7 | ~4.95 | t |

| H-8a | ~2.14 | dd |

| H-8b | ~2.26 | dd |

| H-10a | ~2.95 | d |

| H-10b | ~3.12 | d |

| 13-CH₃ | ~2.25 | s |

| 6-OH | ~13.98 | s |

| 11-OH | ~13.25 | s |

Table 3: Representative ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~120.2 |

| C-2 | ~136.8 |

| C-3 | ~119.5 |

| C-4 | ~161.3 |

| C-4a | ~120.4 |

| C-5 | ~187.0 |

| C-5a | ~111.2 |

| C-6 | ~156.5 |

| C-6a | ~135.8 |

| C-7 | ~70.1 |

| C-8 | ~36.6 |

| C-9 | ~75.1 |

| C-10 | ~33.1 |

| C-10a | ~134.8 |

| C-11 | ~155.0 |

| C-11a | ~110.6 |

| C-12 | ~186.6 |

| C-12a | ~134.6 |

| C-13 (C=O) | ~213.7 |

| C-14 (CH₃) | ~24.8 |

| 4-OCH₃ | ~56.8 |

Mass Spectrometry (MS)

Mass spectrometry was crucial for determining the molecular weight of this compound and for providing structural information through fragmentation analysis. The primary fragmentation of the parent molecule, daunorubicin, involves the cleavage of the glycosidic bond, yielding the protonated this compound aglycone.[1][2]

Table 4: Key Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

| [this compound + H]⁺ | 399.1 | Molecular ion of the aglycone, resulting from the cleavage of the daunosamine sugar from daunorubicin.[1] |

| [this compound + H - H₂O]⁺ | 381.1 | Loss of a water molecule from the protonated aglycone.[1] |

| [this compound + H - CH₃CO]⁺ | 356.1 | Loss of the acetyl group. |

Chemical Degradation Studies

In the early stages of structure elucidation, chemical degradation was a primary tool for breaking down the complex molecule into smaller, more easily identifiable fragments. These studies helped to establish the nature of the tetracyclic ring system and the positions of the various substituents.

Experimental Protocol: Reductive Cleavage

Objective: To simplify the this compound structure by reductive cleavage to identify the core aromatic framework.

Materials:

-

This compound

-

Zinc dust

-

Acetic anhydride (B1165640)

-

Sodium acetate

-

Appropriate solvents and workup reagents

Procedure:

-

This compound is treated with zinc dust in the presence of acetic anhydride and sodium acetate.

-

This reductive acetylation process cleaves the quinone rings and protects the resulting hydroxyl groups as acetates.

-

The resulting simpler aromatic compounds are then isolated and characterized, allowing for the identification of the basic naphthacene (B114907) skeleton.

Confirmation of Structure

The proposed structure of this compound, derived from spectroscopic and degradation data, was ultimately confirmed by two definitive methods: total synthesis and X-ray crystallography.

Total Synthesis

The unambiguous synthesis of (±)-daunomycinone from simple, known starting materials provided unequivocal proof of its structure. Several total syntheses have been reported since the initial structure was proposed.

The general logical workflow for the total synthesis is depicted below.

X-ray Crystallography

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure. The crystal structure of a daunomycin-DNA complex was solved, which unambiguously confirmed the connectivity and stereochemistry of the this compound aglycone.[3]

Table 5: Representative Crystallographic Data for a Daunomycin-DNA Complex

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a, b (Å) | 27.98 |

| c (Å) | 52.87 |

| Resolution (Å) | 1.5 |

The data from these crystallographic studies confirmed the absolute stereochemistry at the chiral centers of the A-ring of this compound.

Logical Workflow of Structure Elucidation

The overall process of elucidating the structure of this compound followed a logical progression from initial isolation to final confirmation.

Conclusion

The determination of the structure of this compound was a landmark achievement in natural product chemistry, showcasing the power of a synergistic approach that combined classical chemical methods with modern spectroscopic techniques. The elucidated structure provided the foundation for understanding its mechanism of action and for the subsequent development of a multitude of life-saving anthracycline anticancer drugs.

References

An In-depth Technical Guide on the Core Mechanism of Action of Daunomycinone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunomycinone, the aglycone of the potent anthracycline antibiotic Daunorubicin (also known as Daunomycin), is a critical pharmacophore that contributes significantly to the anticancer properties of its parent compound. While Daunorubicin has been extensively studied, this technical guide focuses on the core mechanisms of action attributable to this compound itself. This document synthesizes available preclinical data to elucidate the direct role of this compound in DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and induction of apoptosis in cancer cells. Through a detailed examination of its biological activities, supported by quantitative data, experimental methodologies, and visual representations of key pathways, this guide provides a comprehensive resource for researchers in oncology and drug development.

Introduction

Anthracycline antibiotics, including Daunorubicin and its close analog Doxorubicin, are mainstays in the treatment of various hematological and solid tumors. Their cytotoxic effects are multifaceted, primarily revolving around their interaction with DNA and cellular enzymes. Daunorubicin is a glycoside composed of the tetracyclic aglycone, this compound, and the amino sugar, daunosamine (B1196630). While the entire molecule is responsible for the full spectrum of its pharmacological activity, the this compound moiety is the foundational structure for DNA intercalation and plays a role in the other key mechanisms of action. Understanding the specific contributions of this compound is crucial for the rational design of novel anthracycline derivatives with improved therapeutic indices.

Core Mechanisms of Action

The anticancer activity of this compound is primarily attributed to four interconnected mechanisms:

-

DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to a cascade of cellular responses that inhibit DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound contributes to the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound structure can undergo redox cycling, leading to the formation of highly reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components and triggering apoptotic pathways.

-

Induction of Apoptosis: The culmination of DNA damage, enzyme inhibition, and oxidative stress leads to the activation of programmed cell death, or apoptosis, in cancer cells.

DNA Intercalation

The defining feature of this compound's interaction with cancer cells is its ability to intercalate into DNA. The planar aromatic structure of the aglycone stacks between DNA base pairs, causing a local unwinding of the helix and altering its conformation. This physical disruption interferes with the binding of DNA and RNA polymerases, thereby halting macromolecular synthesis. The daunosamine sugar of the parent compound, Daunorubicin, resides in the minor groove and further stabilizes this interaction through hydrogen bonding, a contribution absent in the aglycone alone.

Diagram: this compound DNA Intercalation

Caption: this compound inserts between DNA base pairs, distorting the helix.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that creates transient double-strand breaks in DNA to manage topological stress. While the daunosamine sugar of Daunorubicin is known to play a significant role in stabilizing the ternary complex between the drug, DNA, and topoisomerase II, the aglycone, this compound, also contributes to this inhibitory activity. It is believed that this compound's intercalation is a prerequisite for the subsequent poisoning of the enzyme. The stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks.

Diagram: Topoisomerase II Inhibition Workflow

Caption: this compound stabilizes the Topoisomerase II-DNA complex, causing DNA breaks.

Generation of Reactive Oxygen Species (ROS)

The quinone group within the this compound structure is a key player in the generation of ROS. Through enzymatic reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase), the quinone is converted to a semiquinone free radical. In the presence of molecular oxygen, this radical can donate an electron to oxygen, forming the superoxide (B77818) anion (O₂⁻). This process regenerates the parent quinone, allowing it to undergo further redox cycles. Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which cause widespread damage to cellular macromolecules.

Diagram: this compound-Induced ROS Generation Pathway

Caption: this compound undergoes redox cycling to produce damaging ROS.

Induction of Apoptosis

The combined insults of DNA damage from intercalation and topoisomerase II inhibition, along with the oxidative stress induced by ROS, converge to trigger apoptosis. These cellular stresses activate complex signaling cascades that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The accumulation of DNA double-strand breaks activates DNA damage response pathways, often involving the p53 tumor suppressor protein, which can lead to cell cycle arrest and apoptosis. ROS can directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

Diagram: Apoptosis Induction by this compound

Caption: this compound triggers apoptosis through DNA damage and ROS pathways.

Quantitative Data

Direct and comprehensive comparative data on the cytotoxicity of this compound versus Daunorubicin is limited. However, available information suggests that the aglycone is biologically active, albeit generally less potent than the parent glycoside.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | L1210 (Murine Leukemia) | Not Specified | ED50 | 8.9 µg/mL | [1] |

| This compound | P388 (Murine Leukemia) | Not Specified | ED50 | 21.6 µg/mL | [1] |

| This compound | KB (Human Epidermoid Carcinoma) | Not Specified | - | Inactive | [1] |

| Daunorubicin | P388/S (Sensitive) | Not Specified | IC50 | 0.01 µg/mL | [2] |

| Daunorubicin | P388/Dx (Doxorubicin-Resistant) | Not Specified | IC50 | 0.1 µg/mL | [2] |

Note: Direct comparison is challenging due to variations in experimental conditions between studies.

Experimental Protocols

The following are generalized protocols for key experiments to assess the mechanism of action of this compound. These are based on established methods for studying anthracyclines and may require optimization for specific experimental setups.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a range of concentrations of this compound (and Daunorubicin as a comparator) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Cell Viability Assay Workflow

Caption: A stepwise representation of the MTT assay to determine cytotoxicity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.

-

Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Etoposide) and a no-drug control.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA topoisomers on an agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Analysis: Quantify the inhibition of DNA relaxation by measuring the decrease in the intensity of the relaxed DNA band.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time.

-

Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound, the aglycone of Daunorubicin, is a biologically active molecule that contributes to the anticancer effects of its parent compound through multiple mechanisms. Its ability to intercalate into DNA, contribute to the inhibition of topoisomerase II, generate reactive oxygen species, and ultimately induce apoptosis underscores its importance as a core pharmacophore. While the daunosamine sugar moiety is critical for the full potency of Daunorubicin, a thorough understanding of the distinct actions of this compound is essential for the development of the next generation of anthracycline-based chemotherapeutics with improved efficacy and reduced side effects. Further direct comparative studies are warranted to fully quantify the specific contributions of this compound to the overall anticancer profile of Daunorubicin.

References

The Biological Activity of Daunomycinone Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone serves as the aglycone component of the widely recognized anthracycline antibiotic and chemotherapeutic agent, daunorubicin (B1662515).[1][2] While the biological activity of daunorubicin is extensively documented, the specific contributions and independent actions of its aglycone moiety, this compound, are of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation.

Core Mechanisms of Action

The biological activities of this compound are intrinsically linked to its chemical structure, a tetracyclic quinone.[3] These activities, while generally less potent than its glycosylated counterpart, daunorubicin, share fundamental mechanisms. The sugar moiety in the parent compound is known to play a crucial role in the molecule's interaction with DNA and its overall efficacy.

DNA Intercalation

This compound, like other anthracyclines, can insert itself between the base pairs of DNA.[1] This intercalation process disrupts the normal helical structure of DNA, creating a physical impediment to the cellular machinery responsible for replication and transcription. This ultimately interferes with essential cellular processes.[1] However, studies have indicated that this compound binds only weakly to DNA compared to daunorubicin, suggesting that the daunosamine (B1196630) sugar moiety significantly enhances this interaction.

Topoisomerase II Inhibition

A primary mechanism of action for anthracyclines is the inhibition of topoisomerase II.[1] This enzyme is critical for resolving DNA topological issues during replication and transcription by creating transient double-strand breaks. This compound can interfere with this process by stabilizing the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.

Quantitative Biological Data

Quantitative data on the specific cytotoxic effects of this compound aglycone is limited in publicly available literature. However, comparative studies consistently indicate that its activity is significantly lower than that of the parent compound, daunorubicin. The absence of the daunosamine sugar moiety is believed to reduce its affinity for DNA and alter its cellular uptake and retention.

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| This compound | Various Cancer Cell Lines | Cytotoxicity (MTT/Crystal Violet) | Significantly higher than Daunorubicin | [Referenced qualitative statements] |

| Daunorubicin | Acute Myeloid Leukemia (AML) Cell Lines | Cytotoxicity | Varies (typically low µM range) |

Note: The table reflects the general scientific consensus of lower activity for the aglycone. Researchers are encouraged to perform direct comparative assays to determine specific IC50 values in their cell lines of interest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound aglycone. These protocols are based on established methods for related compounds and can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

This compound aglycone

-

Daunorubicin (as a positive control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound aglycone and Daunorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Human Topoisomerase II alpha

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound aglycone

-

Etoposide (as a positive control)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA)

-

Ethidium (B1194527) bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound aglycone or etoposide.

-

Enzyme Addition: Add human Topoisomerase II alpha to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.

DNA Intercalation Assay (Fluorescence-Based Assay)

This assay measures the ability of this compound to intercalate into DNA, which can be detected by changes in fluorescence.

Materials:

-

This compound aglycone

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of ctDNA and a solution of EtBr in Tris-HCl buffer.

-

EtBr-DNA Complex Formation: Mix the ctDNA and EtBr solutions and incubate to allow for the formation of the fluorescent EtBr-DNA complex.

-

Fluorescence Measurement: Measure the initial fluorescence of the EtBr-DNA complex.

-

Compound Titration: Add increasing concentrations of this compound aglycone to the EtBr-DNA solution.

-

Fluorescence Quenching: After each addition, measure the fluorescence. Intercalation of this compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the binding affinity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound aglycone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound aglycone at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for evaluating the biological activity of this compound aglycone.

Caption: Simplified signaling pathway of this compound aglycone leading to apoptosis.

Conclusion

This compound aglycone exhibits biological activities that are mechanistically similar to its parent compound, daunorubicin, primarily through DNA intercalation and topoisomerase II inhibition. However, the available evidence strongly suggests that its potency is significantly lower due to the absence of the daunosamine sugar moiety. This guide provides a foundational framework for researchers to explore the nuanced biological role of this compound. Further quantitative studies are necessary to fully elucidate its potential as a standalone agent or as a scaffold for the development of novel anticancer therapeutics. The provided experimental protocols and workflow diagrams offer a starting point for rigorous investigation into the biological landscape of this intriguing molecule.

References

Technical Guide: The Daunomycinone Biosynthesis Pathway in Streptomyces peucetius

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daunorubicin (B1662515) and its hydroxylated derivative, doxorubicin (B1662922), are potent anthracycline antibiotics used extensively in cancer chemotherapy.[1] The biosynthesis of their aglycone core, daunomycinone, is orchestrated by a complex enzymatic machinery within the soil bacterium Streptomyces peucetius.[1] This guide provides a detailed technical overview of the this compound biosynthesis pathway, encompassing the genetic basis, enzymatic functions, regulatory networks, and key experimental methodologies. Understanding this pathway is crucial for the genetic manipulation of S. peucetius to enhance drug yields and for the engineered biosynthesis of novel, potentially more effective anthracycline analogs.

The pathway initiates with a Type II polyketide synthase (PKS), which constructs the polyketide backbone from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1][2] A series of post-PKS tailoring enzymes, including cyclases, oxygenases, reductases, and methyltransferases, then modify this backbone to form the tetracyclic ring structure of the aglycone.[1][3] This process is tightly regulated by a hierarchical genetic cascade and is subject to feedback inhibition by the final product.[4] This document details the key genes and enzymes, presents available quantitative data on production yields, outlines relevant experimental protocols, and provides visual diagrams of the core biochemical and regulatory pathways.

The Core Biosynthesis Pathway: From Propionyl-CoA to ε-Rhodomycinone

The formation of the this compound aglycone is a multi-step process involving a core set of enzymes encoded by the daunorubicin (dnr) gene cluster.[1] The biosynthesis can be divided into two major stages: the assembly of the polyketide chain and its subsequent modification into the key intermediate, ε-rhodomycinone.

Polyketide Chain Assembly

The initial carbon framework is assembled by a Type II Polyketide Synthase (PKS). Unlike the modular Type I PKSs, Type II systems are comprised of discrete, monofunctional enzymes that are used iteratively.[5] The process begins with a propionyl-CoA starter unit, a distinguishing feature from the more common acetyl-CoA starters seen in many other bacterial aromatic polyketides.[2]

The key PKS components are:

-

DpsA and DpsB: These form the ketosynthase (KS) α and β subunits, respectively. They catalyze the sequential Claisen condensation of malonyl-CoA extender units.[1]

-

DpsC and DpsD: These enzymes are crucial for selecting the propionyl-CoA starter unit. DpsC, in particular, plays the primary role in starter unit discrimination.[2]

-

DpsG: This is the acyl carrier protein (ACP) that holds the growing polyketide chain via a thioester linkage.[6]

-

DpsY: This protein functions as a polyketide cyclase, essential for the correct folding and cyclization of the nascent polyketide chain to form 12-deoxyaklanonic acid, the first stable intermediate.[7][8]

The PKS catalyzes nine successive condensations of malonyl-CoA onto the propionyl-CoA starter, resulting in a 21-carbon linear decaketide.[1]

Post-PKS Modifications to ε-Rhodomycinone

Once the linear polyketide is formed, it undergoes a series of enzymatic modifications to generate the tetracyclic aglycone core.

-

Cyclization and Aromatization: The linear chain is regiospecifically folded and cyclized to yield the first stable, yellow-colored intermediate, aklanonic acid.[9]

-

Methylation: The enzyme DnrC, a methyltransferase, converts aklanonic acid to aklanonic acid methyl ester.[3]

-

Further Cyclization: DnrD catalyzes the conversion of aklanonic acid methyl ester into aklaviketone.[3]

-

Hydroxylation: The crucial C-11 hydroxylation is performed by DnrF, an NADPH-dependent hydroxylase, which converts aklavinone (B1666741) (a downstream product of aklaviketone) into the red-pigmented ε-rhodomycinone.[10][11] This compound is the final aglycone precursor before glycosylation.

The core pathway leading to the first key aglycone is visualized below.

Final Tailoring Steps and Glycosylation

The biosynthesis of this compound is completed by attaching a sugar moiety, TDP-L-daunosamine, to ε-rhodomycinone, followed by final tailoring reactions.

-

Glycosylation: The glycosyltransferase DnrS attaches TDP-L-daunosamine to the C-7 hydroxyl group of ε-rhodomycinone.[1]

-

Esterase Activity: DnrP, an esterase, is involved in the conversion of rhodomycin (B1170733) D to 13-deoxy-carminomycin.[1]

-

Methylation: The carminomycin 4-O-methyltransferase, DnrK, methylates the C-4 hydroxyl group.[1][10]

-

Hydroxylation/Oxidation: The final critical steps are catalyzed by the cytochrome P450 enzyme, DoxA. DoxA performs a two-step oxidation at C-13 to convert 13-deoxy-daunorubicin into daunorubicin (which contains the this compound aglycone).[1][12] DoxA is also responsible for the subsequent C-14 hydroxylation that converts daunorubicin to doxorubicin.[12]

Regulatory Network

The biosynthesis of daunorubicin is a resource-intensive process for the bacterium and is, therefore, under tight regulatory control to prevent toxicity and coordinate production with the cell's metabolic state. The regulation is primarily managed by a three-gene hierarchical cascade within the gene cluster.[13]

-

DnrO: This gene encodes a repressor protein similar to the TetR family of repressors.[13] DnrO controls the expression of dnrN.

-

DnrN: This is a transcriptional activator. DnrN binds to the promoter of dnrI and activates its transcription.[4][13]

-

DnrI: This is the master activator protein. DnrI binds to the promoter regions of the biosynthetic and resistance genes, switching on the entire pathway.[4]

This system forms a coherent feed-forward loop. Furthermore, the pathway is subject to feedback regulation; high intracellular concentrations of daunorubicin can intercalate into DNA and inhibit the binding of these transcription factors, thus shutting down its own production.[4] This self-regulation is counteracted by efflux pumps encoded by resistance genes like drrA and drrB, which export the antibiotic out of the cell.[4]

Quantitative Data

Table 1: Kinetic Parameters for DnrK

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| Carminomycin | 190 ± 10 | 1.8 ± 0.03 | 1.6 x 103 |

| 4-Methylumbelliferone* | 110 ± 10 | 0.057 ± 0.001 | 8.6 x 101 |

| Note: 4-Methylumbelliferone is a non-native fluorescent substrate used for assay development. | |||

| (Data sourced from J. Nat. Prod. 2024, 87, 4, 915–925) |

Table 2: Doxorubicin/Daunorubicin Production in Engineered S. peucetius Strains

| Strain Modification | Parent Strain | Key Gene(s) Modified | Fold Increase in Production | Final Titer (mg/L) | Reference |

| DXR Overproduction | ATCC 29050 | dnrX knockout | 3-fold (DXR) | Not specified | [13] |

| DXR Overproduction | ATCC 29050 | dnrH knockout | 8.5-fold (DNR) | Not specified | [3] |

| DXR Overproduction | DNR-overproducing strain | dnrU knockout | 3 to 4-fold (DXR) | Not specified | [4] |

| DXR Overproduction | SIPI-14 | dnrU knockout, drrC overexpression | 102.1% increase (DXR) | 1128 | [3] |

| DXR Overproduction | SIPI-14 derivative | dnrU knockout, drrC overexpression, media optimization | - | 1461 | [3] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the this compound pathway.

Gene Knockout in S. peucetius via Homologous Recombination

Gene disruption is essential for functional analysis. A common method involves intergeneric conjugation from E. coli to introduce a suicide vector containing a resistance cassette flanked by regions homologous to the target gene.

-

Vector Construction:

-

Amplify ~1-2 kb upstream (homology arm 1) and downstream (homology arm 2) fragments of the target gene from S. peucetius genomic DNA using high-fidelity PCR.

-

Clone the two homology arms into a suicide vector (e.g., pKOSi) on either side of an antibiotic resistance cassette (e.g., apramycin).

-

-

Conjugation:

-

Transform the final knockout vector into a methylation-deficient E. coli strain suitable for conjugation (e.g., S17-1 or ET12567/pUZ8002).

-

Grow cultures of the E. coli donor and S. peucetius recipient strains. For S. peucetius, grow in TSB media for 20-24 hours.[13]

-

Mix the donor and recipient cultures, spot them onto a suitable agar (B569324) medium (e.g., SP), and incubate to allow conjugation to occur.[13]

-

-

Selection of Recombinants:

-

Overlay the conjugation plates with antibiotics to select for S. peucetius exconjugants that have integrated the vector (single-crossover event).

-

Subculture the exconjugants on non-selective media to encourage a second crossover event, leading to the excision of the vector and replacement of the wild-type gene with the resistance cassette.

-

Screen for colonies that are resistant to the cassette's antibiotic but sensitive to the vector's antibiotic marker.

-

-

Verification:

-

Confirm the gene deletion in putative double-crossover mutants by PCR using primers that anneal outside the cloned homology arms. The PCR product from the mutant will be larger than the wild-type due to the inserted resistance cassette.

-

In Vitro Enzyme Assay for DoxA

This protocol describes a representative assay to measure the conversion of daunorubicin (DNR) to doxorubicin (DXR) by the DoxA enzyme.

-

Protein Expression: Co-express DoxA with its redox partners, ferredoxin (FDX1) and ferredoxin reductase (FDR2), in an appropriate host like E. coli.[7]

-

Reaction Mixture Preparation: In a total volume of 1 mL of 20 mM sodium phosphate (B84403) buffer (pH 7.5), combine the following components:

-

Incubation: Incubate the reaction mixture at 30°C for 24 hours.[7]

-

Reaction Quenching: Stop the reaction by adjusting the pH to 8.0.[7]

-

Sample Preparation and Analysis:

HPLC Analysis of Anthracyclines

Reverse-phase HPLC is the standard method for separating and quantifying daunorubicin and related intermediates.

-

Sample Preparation:

-

Acidify liquid cultures of S. peucetius with oxalic acid and heat at 60°C for 30-45 minutes.[6]

-

Adjust the pH to 8.5 and perform a liquid-liquid extraction with an organic solvent like chloroform (B151607) or ethyl acetate.[6]

-

Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for injection.[7]

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Zorbax C18, 150mm x 4.6 mm, 5µm).[11]

-

Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.01N KH2PO4 buffer and acetonitrile (B52724) (e.g., 60:40 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV-Vis or fluorescence detector. A common wavelength for UV detection is 254 nm.[4]

-

Column Temperature: 30°C.[11]

-

-

Quantification: Identify and quantify compounds by comparing retention times and peak areas to those of authentic standards.[7]

Conclusion

The this compound biosynthesis pathway in Streptomyces peucetius is a well-characterized system that serves as a paradigm for Type II polyketide synthesis. The genetic and biochemical knowledge accumulated over decades has enabled significant progress in the metabolic engineering of this organism for enhanced production of clinically vital anticancer drugs. While the core pathway and its regulation are largely understood, a lack of comprehensive enzyme kinetic data presents an area for future research. Further elucidation of rate-limiting steps and enzyme-substrate interactions will undoubtedly empower more rational and effective engineering strategies, leading to higher titers of daunorubicin and doxorubicin and facilitating the creation of novel anthracyclines with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aklanonic acid-producing mutants of Streptomyces galilaeus and Streptomyces peucetius var. caesius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and Structural Studies of the Carminomycin 4- O-Methyltransferase DnrK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Streptomyces peucetius daunorubicin biosynthesis gene, dnrF: sequence and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of Streptomyces peucetius genes for doxorubicin resistance and aklavinone 11-hydroxylase in Streptomyces galilaeus ATCC 31133 and production of a hybrid aclacinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Spectroscopic Properties of Daunomycinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Daunomycinone, the aglycone of the anthracycline antibiotic Daunorubicin. This compound is a critical reference compound in the study of Daunorubicin's metabolism, synthesis of new derivatives, and quality control. Understanding its spectroscopic signature is fundamental for its identification and characterization. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. The data presented below is based on the closely related parent compound, Daunorubicin, as the chemical shifts for the aglycone moiety are virtually identical.[1]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for aromatic, methoxy, acetyl, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for the this compound Moiety (in DMSO-d₆) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.88 | d | 7.7 |

| H-2 | 7.86 | t | 8.0 |

| H-3 | 7.63 | d | 8.3 |

| 4-OCH₃ | 3.98 | s | - |

| 6-OH | 13.98 | s | - |

| H-7 | 4.95 | t | 6.2 |

| H-8a | 2.14 | dd | 14.5, 6.0 |

| H-8b | 2.26 | dd | 14.5, 6.5 |

| 9-OH | 5.53 | s | - |

| H-10a | 2.95 | d | 18.2 |

| H-10b | 3.12 | d | 18.2 |

| 11-OH | 13.25 | s | - |

| 14-CH₃ | 2.25 | s | - |

Note: Data derived from Daunorubicin HCl spectrum. The signals for the daunosamine (B1196630) sugar moiety are omitted.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound shows characteristic signals for carbonyl, aromatic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for the this compound Moiety (in DMSO-d₆) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 120.2 |

| C-2 | 136.8 |

| C-3 | 119.5 |

| C-4 | 161.3 |

| C-4a | 120.4 |

| C-5 | 187.0 |

| C-5a | 111.2 |

| C-6 | 156.5 |

| C-6a | 135.8 |

| C-7 | 70.0 |

| C-8 | 36.6 |

| C-9 | 75.1 |

| C-10 | 32.8 |

| C-10a | 134.8 |

| C-11 | 155.5 |

| C-11a | 110.6 |

| C-12 | 186.6 |

| C-12a | 134.3 |

| C-13 (C=O) | 212.1 |

| C-14 (CH₃) | 24.8 |

| 4-OCH₃ | 56.9 |

Note: Data derived from Daunorubicin HCl spectrum. The signals for the daunosamine sugar moiety are omitted.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) may be added.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

-

Data Acquisition :

-

¹H NMR : Acquire spectra using a standard single-pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C.

-

2D NMR : Experiments such as COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed to confirm signal assignments.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |

| 3600-3200 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups. |

| 3050-3000 | C-H stretching | Aromatic C-H bonds. |

| 2980-2850 | C-H stretching | Aliphatic C-H bonds (methyl and methylene (B1212753) groups). |

| ~1715 | C=O stretching | Ketone (C-14 acetyl group). |

| ~1620 | C=O stretching | Quinone carbonyls (C-5, C-12), hydrogen-bonded. |

| ~1580 | C=C stretching | Aromatic ring stretching. |

| ~1285 | C-O stretching | Aryl ether (methoxy group). |

| ~1200-1000 | C-O stretching | Alcohol C-O bonds. |

Note: Wavenumbers are approximate and based on spectra of the parent compound Daunorubicin and general data for quinones.[5][6][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of solid this compound (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[2]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the crystal of an ATR accessory. This method requires minimal sample preparation.[2]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extensive conjugated system of the tetracyclic quinone core in this compound gives rise to several characteristic absorption bands in the UV and visible regions. The spectrum is virtually identical to that of its parent glycoside, Daunorubicin, as the daunosamine sugar does not contribute to the chromophore.[8]

Table 4: UV-Visible Absorption Maxima for this compound (in Methanol) [2][8]

| Wavelength of Maximum Absorbance (λmax, nm) |

| ~234 |

| ~252 |

| ~290 |

| ~480 |

| ~495 |

| ~530 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol).[2] The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record a baseline. Fill a second cuvette with the sample solution. Scan the sample over a wavelength range of 200-800 nm.[2]

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Workflow and Visualization

The systematic spectroscopic analysis of a compound like this compound follows a logical progression from sample acquisition to final structural confirmation. The following diagram illustrates this general workflow.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Daunomycinone: A Technical Guide for Researchers

CAS Number: 21794-55-8

This technical guide provides a comprehensive overview of Daunomycinone, the aglycone of the anthracycline antibiotic daunorubicin (B1662515). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, experimental protocols, and its role in biological signaling pathways.

Chemical and Physical Properties

This compound, also known as daunorubicinone, is a key intermediate in the synthesis of various anticancer agents.[1] Its core structure is a tetracyclic quinone.[2] It presents as a red solid.[1]

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₈ | [2] |

| Molecular Weight | 398.36 g/mol | [2] |

| Melting Point | 208-210 °C | [1] |

| Boiling Point (Predicted) | 677.4 ± 55.0 °C | [1] |

| pKa (Predicted) | 7.48 ± 0.60 | [1] |

| UV-Vis (λmax) | 233, 250 nm | [3] |

| Solubility | Soluble in DMSO and DMF (approx. 30 mg/mL). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and drug development. While numerous synthetic routes exist, a general overview of common laboratory procedures is provided below.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that has been approached through various strategies. A common route involves the construction of the tetracyclic ring system from simpler aromatic precursors. One reported method involves the condensation of a methoxyphthalidesulfone with a naphthalenone derivative to form the 11-deoxythis compound precursor, which is then further elaborated to this compound.[4]

A generalized workflow for a synthetic approach is outlined below:

Caption: A simplified workflow for the total synthesis of this compound.

Purification by Column Chromatography

Purification of crude this compound is commonly achieved by silica (B1680970) gel column chromatography.

Protocol:

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., chloroform) is prepared and packed into a glass column. The column is then equilibrated with the initial mobile phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common eluent mixture is chloroform (B151607) and methanol, often with a small amount of acetic acid.[5] The polarity is gradually increased by increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 254 nm.

-

Retention Time: The retention time will vary depending on the specific conditions, but for a related compound, daunorubicin, a retention time of approximately 4.59 min has been reported under specific isocratic conditions.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, daunorubicin. Daunorubicin exerts its cytotoxic effects through multiple mechanisms, with the this compound moiety playing a crucial role.

One of the primary mechanisms of action is the intercalation of the planar tetracyclic ring of this compound between DNA base pairs. This interaction inhibits the action of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.

Furthermore, daunorubicin, and by extension its aglycone, can disrupt cellular signaling pathways at the plasma membrane level. It has been shown to interact with membrane phospholipids, altering membrane structure and fluidity. This can impact the function of membrane-associated proteins involved in signal transduction, such as G proteins and protein kinase C (PKC).

The diagram below illustrates a simplified representation of a signaling pathway affected by this compound's parent compound, daunorubicin.

Caption: Daunorubicin's interaction with the plasma membrane can disrupt signaling.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electrospray ionization (ESI). The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 399.1074. Fragmentation analysis can provide further structural information.

References

The Pivotal Role of Daunomycinone in Anthracycline Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunomycinone, the aglycone core of several vital anthracycline antibiotics, stands as a critical precursor in the chemical and chemoenzymatic synthesis of potent anticancer agents such as daunorubicin (B1662515) and doxorubicin (B1662922). While not a direct intermediate in the natural biosynthetic pathway within Streptomyces species, its strategic importance in semi-synthetic and engineered biological production routes is paramount. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its involvement in biosynthetic pathways, methodologies for its conversion into clinically significant anthracyclines, and the regulatory networks governing these processes. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction: this compound as the Aglycone Heart of Anthracyclines

Anthracyclines are a class of chemotherapeutic agents indispensable in the treatment of a wide array of cancers. Their cytotoxic activity is primarily attributed to their ability to intercalate DNA and inhibit topoisomerase II. The characteristic tetracyclic quinone structure of these compounds is embodied in their aglycone core, with this compound being the foundational scaffold for daunorubicin and its hydroxylated derivative, doxorubicin.

While Streptomyces peucetius and related species synthesize anthracyclines through a complex polyketide pathway, this compound itself is not a free intermediate that is subsequently glycosylated. Instead, the glycosylation event, the attachment of the daunosamine (B1196630) sugar moiety, occurs on an earlier precursor, ε-rhodomycinone. However, the isolation of this compound from fermentation broths or through the hydrolysis of daunorubicin provides a valuable starting material for the semi-synthetic production of doxorubicin and other novel anthracycline analogs with potentially improved therapeutic indices. Furthermore, engineered microbial systems can be designed to utilize this compound or its immediate precursors more efficiently.

This guide will delve into the biosynthetic origins of the this compound scaffold, its subsequent enzymatic and chemical modifications, and the intricate regulatory mechanisms that control the production of these vital medicines.

Biosynthesis of the this compound Core

The biosynthesis of the this compound aglycone in Streptomyces is a multi-step process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway commences with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to assemble the polyketide backbone. This is followed by a cascade of cyclization, aromatization, and reduction reactions to form the tetracyclic ring system. Key intermediates in this pathway include aklanonic acid and aklavinone, which undergo further enzymatic modifications to yield ε-rhodomycinone, the substrate for glycosylation.

Signaling Pathways in Anthracycline Biosynthesis

The production of anthracyclines in Streptomyces peucetius is tightly regulated at the transcriptional level by a complex network of regulatory proteins. These proteins respond to intracellular and environmental signals to control the expression of the biosynthetic genes. Key regulatory genes include dnrO and dnrN, which act as transcriptional activators for other regulatory genes and biosynthetic genes. The DnrO protein has been shown to bind to the promoter regions of dnrN and its own gene, suggesting a self-regulatory mechanism[1]. The binding of DnrO to DNA can be influenced by intermediates of the daunorubicin biosynthetic pathway, such as rhodomycin (B1170733) D, indicating a feedback regulation mechanism[1]. Other genes like dpsY and dnrX are also involved in governing the early and late steps of daunorubicin and doxorubicin biosynthesis[2][3]. Understanding these regulatory networks is crucial for the genetic engineering of Streptomyces strains for enhanced anthracycline production.

Figure 1: Simplified signaling pathway for doxorubicin biosynthesis regulation.

Conversion of this compound to Anthracyclines

This compound serves as a versatile precursor for the synthesis of various anthracyclines through both enzymatic and chemical approaches.

Enzymatic Conversion

The enzymatic conversion of daunorubicin to doxorubicin is catalyzed by the cytochrome P450 enzyme, daunorubicin C-14 hydroxylase (DoxA)[4][5]. This enzyme is a key target for genetic engineering efforts to improve doxorubicin yields in Streptomyces peucetius.

This protocol is adapted from a study on the rational design of DoxA[5][6].

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the following components in a final volume of 100 µL:

-

Purified DoxA enzyme: 1 µmol/L

-

Spinach ferredoxin: 5 µmol/L

-

Spinach ferredoxin reductase: 1 µmol/L

-

Glucose-6-phosphate: 4 µmol/L

-

Glucose-6-phosphate dehydrogenase: 5 U

-

Peroxidase: 100 ng

-

Magnesium chloride: 10 mmol/L

-

Daunorubicin (substrate): 100 µmol/L

-

NADH: 250 mmol/L (dissolved in 50 mmol/L sodium phosphate (B84403) buffer)

-

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 2 hours.

-

-

Quenching and Extraction:

-

Stop the reaction by adding an equal volume of acetonitrile (B52724):methanol (1:1, v/v).

-

Vortex the mixture and centrifuge to pellet any precipitate.

-

-

Analysis:

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the amount of doxorubicin produced.

-

Chemical Synthesis

The chemical glycosylation of this compound is a crucial step in the total synthesis of daunorubicin and its analogs. This typically involves the condensation of a protected daunosamine derivative with this compound.

The following is a general procedure based on published syntheses[7][8].

-

Preparation of Glycosyl Donor:

-

Prepare a suitable protected daunosamine derivative, such as 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride.

-

-

Glycosylation Reaction:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a condensation agent (e.g., silver triflate or mercury(II) cyanide).

-

Cool the reaction mixture (e.g., to -20°C).

-

Slowly add a solution of the protected glycosyl donor in the same solvent.

-

Allow the reaction to proceed at a controlled temperature until completion, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction and dilute with an organic solvent.

-

Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting glycoside by column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

Remove the protecting groups from the sugar moiety using appropriate deprotection conditions (e.g., mild basic hydrolysis) to yield the final anthracycline.

-

Enhancing Anthracycline Production

Significant research has focused on improving the yields of doxorubicin through genetic engineering of Streptomyces peucetius and optimization of fermentation conditions.

Genetic Engineering Strategies

-

Overexpression of doxA: Increasing the expression of the DoxA enzyme can enhance the conversion of daunorubicin to doxorubicin[9].

-

Disruption of Competing Pathways: Knocking out genes involved in the biosynthesis of shunt products can redirect metabolic flux towards doxorubicin production. For example, disrupting the dnrU ketoreductase gene reduces the formation of (13S)-13-dihydrodaunorubicin[10].

-

Enhancement of Drug Resistance: Overexpression of resistance genes, such as drrC, can improve the producing strain's tolerance to the toxic anthracycline products, leading to higher yields[10].

Fermentation and Purification

This protocol is a generalized procedure based on several studies[10][11].

-

Seed Culture:

-

Inoculate a suitable seed medium (e.g., R2YE medium) with spores or mycelia of the S. peucetius strain.

-

Incubate at 28°C with shaking (e.g., 220 rpm) for 42-48 hours.

-

-

Production Fermentation:

-

Transfer the seed culture (e.g., 5% v/v) to a production medium (e.g., APM medium) in a fermenter.

-

Maintain the fermentation at 28°C with controlled pH (e.g., initial pH 6.2) and aeration. Dissolved oxygen can be maintained at 30-35% by adjusting the agitation speed.

-

Continue the fermentation for 7-8 days, monitoring doxorubicin production by HPLC.

-

-

Extraction and Purification:

-

Acidify the culture broth (e.g., with oxalic acid) and heat to convert baumycins (B1196151) to doxorubicin.

-

Adjust the pH to 8.5 and extract the anthracyclines with an organic solvent (e.g., chloroform (B151607) or a mixture of acetonitrile and methanol).

-

Concentrate the organic extract and purify the doxorubicin using chromatographic techniques such as column chromatography on silica gel or immobilized metal ion affinity chromatography (IMAC)[12].

-

Figure 2: General experimental workflow for doxorubicin production and purification.

Quantitative Data and Analysis

The yield of doxorubicin can vary significantly depending on the production method, strain, and fermentation conditions.

Table 1: Doxorubicin Yields from Engineered Streptomyces peucetius Strains

| Strain | Genetic Modification(s) | Doxorubicin Yield (mg/L) | Reference |

| S. peucetius SIPI-14 | Parent strain | ~560 | [10] |

| S. peucetius ΔU1 | dnrU knockout | ~680 | [10] |

| S. peucetius ΔU1/drrC | dnrU knockout, drrC overexpression | 1128 | [10] |

| S. peucetius ΔU1/drrC (optimized medium) | dnrU knockout, drrC overexpression | 1406 (shake flask), 1461 (10 L fermenter) | [10][13] |

| S. peucetius D-37 | UV mutagenesis | 110 | |

| S. peucetius dnrX dnrU double mutant | Disruption of dnrX and dnrU | Increased 3-4 fold over parent | [14] |

| S. peucetius dnrX dnrU dnrH triple mutant | Disruption of dnrX, dnrU, and dnrH | Further increased over double mutant | [9] |

Table 2: HPLC Methods for Doxorubicin Quantification

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| C18 | Acetonitrile:Water (32:68, v/v), pH 2.6 | 1.0 | Fluorescence (Ex: 470 nm, Em: 555 nm) | [15] |

| C18 | Acetonitrile:0.01M o-phosphoric acid (40:60), pH 2 | 0.75 | UV (234 nm) | [16] |

| C18 | Acetonitrile:Buffer (pH 3.0) (40:60, v/v) | 0.75 | UV (254 nm) | [17] |

| C18 | Acetonitrile:Water with 0.2% formic acid (1:1, v/v) | Not specified | UV (480 nm) | [18] |

Conclusion

This compound remains a cornerstone in the field of anthracycline chemistry and biotechnology. While its role as a direct precursor in natural biosynthesis is limited, its availability and structural features make it an invaluable starting point for the semi-synthetic and chemoenzymatic production of doxorubicin and a diverse range of novel analogs. The continuous exploration of the biosynthetic pathways, regulatory networks, and enzymatic machinery involved in anthracycline production, coupled with advances in synthetic chemistry and metabolic engineering, will undoubtedly lead to the development of more effective and less toxic anticancer therapies. The detailed protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for their endeavors in this critical area of drug discovery and development.

References

- 1. Feedback regulation of doxorubicin biosynthesis in Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Streptomyces peucetius dpsY and dnrX genes govern early and late steps of daunorubicin and doxorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5976830A - Methods of producing doxorubicin - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor properties of new glycosides of this compound and adriamycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereocontrolled glycosidation of this compound. Synthesis and biological evaluation of 6-hydroxy-L-arabino analogues of antitumor anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. ijates.com [ijates.com]

- 18. pharmahealthsciences.net [pharmahealthsciences.net]

Daunomycinone: An In-depth Technical Guide on its Cytotoxicity Against Specific Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone, the aglycone of the anthracycline antibiotic daunorubicin (B1662515), is a potent cytotoxic agent that has been the subject of extensive research in the field of oncology. Like its parent compound, this compound exerts its anticancer effects through a variety of mechanisms, primarily by interfering with DNA replication and inducing programmed cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the cytotoxicity of this compound against several key tumor cell lines, details the experimental protocols for assessing its activity, and visualizes the core signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Daunorubicin and Related Compounds

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time | Assay |

| Jurkat | Acute T-cell Leukemia | Liposomal Daunorubicin | 21.5[1] | 24 hours | MTT |